N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine
Description
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine is a chemical compound that features a brominated benzodioxole moiety attached to a cyclopropanamine group
Properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-4-11-10(14-6-15-11)3-7(9)5-13-8-1-2-8/h3-4,8,13H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNCJWDMOPCQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2Br)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to form 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to reductive amination with cyclopropanamine under appropriate conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or amines .
Scientific Research Applications
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety may facilitate binding to these targets, while the cyclopropanamine group can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: An intermediate in the synthesis of the target compound.
6-Bromo-1,4-benzodioxane: A structurally similar compound with different chemical properties.
5-Bromo-2,3-dimethoxybenzaldehyde: Another brominated benzodioxole derivative with distinct reactivity.
Uniqueness
N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine is unique due to the presence of both a brominated benzodioxole moiety and a cyclopropanamine group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
